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Introduction
The RAS/RAF/MEK/ERK signaling pathway, a critical component of the mitogen-activated

protein kinase (MAPK) cascade, is a central regulator of cell proliferation, differentiation, and

survival.[1][2] Dysregulation of this pathway, frequently driven by mutations in genes such as

BRAF, KRAS, NRAS, and HRAS, is a hallmark of a wide array of human cancers.[3][4][5] While

inhibitors targeting upstream components like BRAF and MEK have achieved clinical success,

the development of resistance, often through reactivation of ERK signaling, remains a

significant challenge.[1][6] Targeting the most distal kinase in the cascade, Extracellular signal-

regulated kinases 1 and 2 (ERK1/2), presents a promising therapeutic strategy to overcome

both intrinsic and acquired resistance to upstream inhibitors.[1][6]

This technical guide details the discovery and development of ASN007 (also known as ERAS-

007), a potent, selective, and orally bioavailable small-molecule inhibitor of ERK1 and ERK2.[7]

[8][9] ASN007 has demonstrated significant anti-tumor activity in preclinical models and has

shown encouraging signs of clinical activity in early-phase trials, particularly in tumors

harboring RAS or RAF mutations.[1][3]
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Discovery of ASN007
The development of ASN007 originated from an imidazole carboxamide scaffold.[1] A

systematic structure-activity relationship (SAR) based approach, involving the synthesis and

evaluation of over 600 compounds, was employed to optimize potency, selectivity, and

pharmacokinetic properties.[1][10] This extensive effort led to the identification of ASN007,

chemically known as N-(2-amino-1-(3-chloro-5-fluorophenyl)ethyl)-1-(5-methyl-2-((tetrahydro-

2H-pyran-4-yl)amino)pyrimidin-4-yl)-1H-imidazole-4-carboxamide.[1][2]

Chemical Structure
IUPAC Name: N-[(1S)-2-amino-1-(3-chloro-5-fluorophenyl)ethyl]-1-[5-methyl-2-(oxan-4-

ylamino)pyrimidin-4-yl]imidazole-4-carboxamide[2]

Molecular Formula: C₂₂H₂₅ClFN₇O₂[2]

Molecular Weight: 473.93 g/mol [7][11]

Mechanism of Action and Biochemical Profile
ASN007 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[1] A key

characteristic of ASN007 is its exceptionally long target residence time of 550 minutes, which

suggests a prolonged duration of target engagement.[3][4]

Signaling Pathway Inhibition
ASN007 acts at the terminal end of the MAPK signaling cascade. By inhibiting ERK1/2, it

prevents the phosphorylation of numerous downstream substrates, thereby blocking the

signaling cascade that promotes tumor cell proliferation and survival.[2]
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

Quantitative Data Summary
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Table 1: Biochemical Potency and Selectivity
Target Assay Type IC₅₀ (nM) Notes

ERK1
Cell-free enzymatic

(HTRF)
2

ATP-competitive

inhibition.[1][5][6]

ERK2
Cell-free enzymatic

(HTRF)
2

ATP-competitive

inhibition.[1][5][6]

Kinome Panel
Radiometric

enzymatic
-

Highly selective for

ERK1/2 at 1.0 µM

against a panel of 335

kinases.[1][10]

Off-target kinases - >1000

Minor inhibition

observed for a small

number of kinases in

the CMGC and CAMK

subfamilies.[1][10]

Table 2: Cellular Activity of ASN007
Cell Line Panel

Genetic
Background

Median IC₅₀ (nM) Comparison

Solid Tumor Cell Lines

(n=14)
RAS/RAF mutations 37 (range 13-100)

Demonstrated greater

potency compared to

GDC-0994 and BVD-

523.[1]

Solid Tumor Cell Lines

(n=9)
RAS/RAF wild-type >10,000

Shows preferential

activity in mutant cell

lines.[1]

KRAS Mutant Cell

Lines (n=96)

Various KRAS

subtypes
-

Strong activity across

all tested subtypes

(G12C, G12D, G12V,

G13D).[5]
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Table 3: Phase 1 Clinical Trial Pharmacokinetics and
Outcomes (NCT03415126)

Parameter Dosing Schedule Value Notes

Elimination Half-life

(t₁/₂)
QD and QW 10-15 hours [3][12]

Maximum Tolerated

Dose (MTD)
QD 40 mg

Dose-limiting toxicities

(DLTs) included Grade

3 central serous

retinopathy (CSR) and

rash.[4][12]

Maximum Tolerated

Dose (MTD)
QW 250 mg

DLT was Grade 3 AST

elevation at 350mg.

This dose was

selected for expansion

cohorts due to

favorable tolerability

and clinical activity.[3]

[4]

Clinical Benefit (QW

dosing)
QW (120-250 mg)

- Confirmed PR

(-57%) in HRAS-

mutant salivary gland

cancer (5+ months).-

SD in KRAS-mutant

ovarian cancer (9+

months).- SD in BRAF

V600E-mutant thyroid

cancer (8+ months).

Durable clinical

benefit was observed.

[3]

Experimental Protocols
ERK1/2 Enzymatic Activity Assay (Homogeneous Time-
Resolved Fluorescence - HTRF)
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Principle: This assay measures the kinase activity of ERK1/2 by quantifying the

phosphorylation of a substrate.

Methodology:

Recombinant ERK1 and ERK2 kinases are incubated with a biotinylated substrate peptide

and ATP in a kinase reaction buffer.

ASN007 or a reference compound (e.g., SCH772894) is added at various concentrations.

[7]

The reaction is allowed to proceed for a specified time at room temperature.

The reaction is stopped, and HTRF detection reagents (a europium cryptate-labeled anti-

phospho-substrate antibody and streptavidin-XL665) are added.

After incubation, the HTRF signal is read on a compatible plate reader. The signal is

proportional to the amount of phosphorylated substrate.

IC₅₀ values are calculated from the dose-response curves.[7] (Note: Specific

concentrations of enzymes, substrates, ATP, and incubation times are detailed in the

primary literature, such as Nagasundaram et al., Cell Reports Medicine, 2021).[1]

Kinome Profiling
Principle: To assess the selectivity of ASN007, its inhibitory activity is measured against a

large panel of purified kinases.

Methodology:

ASN007 is tested at a fixed concentration (e.g., 1.0 µM) in a radiometric enzymatic assay

against a panel of kinases (e.g., Eurofins KinaseProfiler panel of 335 kinases).[1][10]

The percentage of inhibition for each kinase is determined relative to a control.

For kinases showing significant inhibition (e.g., >75%), full IC₅₀ curves are generated to

determine the precise potency.[1][10]
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Results are often visualized on a kinome tree dendrogram to illustrate selectivity.[7]
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Caption: Workflow for determining the kinase selectivity profile of ASN007.

Cellular Antiproliferative Assay
Principle: This assay measures the ability of ASN007 to inhibit the growth of cancer cell lines.

Methodology:

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

Cells are treated with a serial dilution of ASN007 for a specified duration (e.g., 72 hours).

Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., CellTiter-Glo®,

resazurin).

Luminescence or fluorescence is measured using a plate reader.

IC₅₀ values are determined by fitting the data to a four-parameter logistic curve.[1]

Western Blot Analysis for Target Engagement
Principle: This technique is used to detect the phosphorylation status of ERK downstream

targets, confirming that ASN007 engages and inhibits its target in a cellular context.

Methodology:
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Cancer cell lines (e.g., HT-29) are treated with varying concentrations of ASN007 for a

defined period (e.g., 4 hours).[7]

Cells are lysed, and protein concentrations are determined.

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane

(e.g., PVDF).

The membrane is blocked and then incubated with primary antibodies against

phosphorylated proteins (e.g., Phospho-p90RSK) and total proteins (e.g., RSK1).[1]

After washing, the membrane is incubated with corresponding secondary antibodies.

The signal is detected using chemiluminescence, and bands are visualized. A decrease in

the phosphorylated protein signal indicates target inhibition.[7]

In Vivo Tumor Xenograft and PDX Models
Principle: To evaluate the anti-tumor efficacy of ASN007 in a living organism.

Methodology:

Human tumor cells (xenograft) or patient-derived tumor fragments (PDX) are implanted

subcutaneously into immunocompromised mice.[1]

When tumors reach a predetermined size (e.g., ~100 mm³), mice are randomized into

treatment groups (vehicle control, ASN007).[1]

ASN007 is administered orally at specified doses and schedules (e.g., daily or

intermittently).[6]

Tumor volume and body weight are measured regularly.

Efficacy is evaluated based on tumor growth inhibition (TGI) or tumor regression.[1]

At the end of the study, tumors may be collected for pharmacodynamic analysis (e.g.,

western blot for p-RSK).[1]
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Clinical Development
The first-in-human Phase 1 study (NCT03415126) evaluated the safety, tolerability,

pharmacokinetics (PK), and pharmacodynamics (PD) of ASN007 in patients with advanced

solid tumors harboring BRAF, KRAS, HRAS, or NRAS mutations.[3][13] The study explored

both once-daily (QD) and once-weekly (QW) dosing regimens.[4] The MTD was established at

40 mg QD and 250 mg QW.[12] Reversible treatment-related adverse events included rash,

central serous retinopathy, nausea, and diarrhea.[4][12] Encouraging and durable clinical

activity was observed, leading to the selection of the 250 mg QW dose for expansion cohorts.

[3][4]

Conclusion and Future Directions
ASN007 is a potent and highly selective ERK1/2 inhibitor with a differentiated profile, including

a long target residence time.[3] It has demonstrated robust preclinical activity in RAS- and

RAF-mutant cancer models, including those resistant to upstream MAPK pathway inhibitors.[1]

[8] Early clinical data have shown a manageable safety profile and promising anti-tumor

activity.[3]

Future development will likely focus on:

Expansion cohort data from the Phase 1b study to confirm efficacy in specific mutation-

defined populations.[3]

Exploring combination strategies, such as with PI3K inhibitors like copanlisib or EGFR

inhibitors, which have shown synergistic effects in preclinical models.[1][14]

Identifying predictive biomarkers beyond RAS/RAF mutations to refine patient selection.[1]

The development of ASN007 represents a significant advancement in targeting the MAPK

pathway, offering a potential new therapeutic option for patients with difficult-to-treat cancers.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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